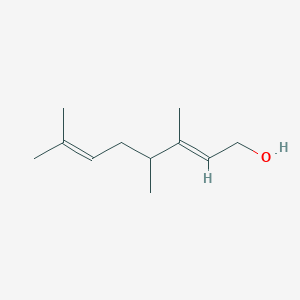

3,4,7-Trimethyl-2E,6-octadien-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7-Trimethyl-2E,6-octadien-1-ol is a fatty alcohol . Its formula is C11H20O and it has an exact mass of 168.151415 .

Molecular Structure Analysis

The molecule consists of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . It has no rings and 4 rotatable bonds . The InChI representation of the molecule isInChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ . Physical And Chemical Properties Analysis

The molecule has a Van der Waals molecular volume of 202.37 . It has a topological polar surface area of 20.23 , with 1 hydrogen bond donor and 1 hydrogen bond acceptor . Its logP value is 3.20 and its molar refractivity is 54.54 .Scientific Research Applications

Cytotoxic Activity in Cancer Treatment

- Application : Cytotoxic activity against breast cancer cell lines.

- Research Insight : Sinapyl alcohol analogues, including 3,4,7-Trimethyl-2E,6-octadien-1-ol, isolated from Zanthoxylum rhetsa have shown significant cytotoxicity against MCF-7 breast cancer cell lines. This suggests their potential in cancer treatment strategies.

- Source : R. -, T. Herlina, I. Musthapa, & U. Supratman (2022).

Polymerization and Materials Science

- Application : Utilization in copolymerization processes.

- Research Insight : Studies on polymerizable dl-α-tocopherol derivatives and sterically hindered phenols, including the use of 2,7-octadienol derivatives, explore their use in producing novel polymers.

- Source : M. Auer, R. Nicolas, and Ari Rosling, & C. Wilén (2003).

Role in Pheromones and Insect Behavior

- Application : Insect pheromones and behavior modification.

- Research Insight : Compounds such as 3,4,7-Trimethyl-2E,6-octadien-1-ol are found in trail pheromones of certain ant species. These compounds are crucial in ant communication and foraging behavior.

- Source : R. Blatrix, C. Schulz, P. Jaisson, W. Francke, & A. Hefetz (2002).

Chemical Synthesis and Compound Derivatives

- Application : Synthesis of derivative compounds.

- Research Insight : The compound is used in the synthesis of various chemical derivatives, including Matsutake alcohol, a compound of interest in flavor and fragrance industries.

- Source : Jiro Tsuji, Katsuhiko Tsuruoka, & Keiji Yamamoto (1976).

Anticorrosion and Material Protection

- Application : Corrosion inhibition in materials.

- Research Insight : Spirocyclopropane derivatives, synthesized using compounds like 3,4,7-Trimethyl-2E,6-octadien-1-ol, have been studied for their efficacy in protecting metals from corrosion, particularly in acidic environments.

- Source : M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, & I. Chung (2020).

properties

IUPAC Name |

(2E)-3,4,7-trimethylocta-2,6-dien-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKDJYPRJOHLN-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C)C(=CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC=C(C)C)/C(=C/CO)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,7-Trimethyl-2E,6-octadien-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)